molecular formula C13H26O2 B14565476 9-(Oxolan-2-YL)nonan-1-OL CAS No. 61582-40-9

9-(Oxolan-2-YL)nonan-1-OL

Cat. No.: B14565476
CAS No.: 61582-40-9
M. Wt: 214.34 g/mol
InChI Key: AXDIPJXQOYUEQF-UHFFFAOYSA-N
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Description

9-(Oxolan-2-YL)nonan-1-OL is a chemical compound that belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of at least six carbon atoms. The compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Oxolan-2-YL)nonan-1-OL typically involves the reaction of nonan-1-ol with oxirane under acidic or basic conditions to form the oxolane ring. The reaction conditions can vary, but common methods include the use of strong acids like sulfuric acid or bases like sodium hydroxide to catalyze the ring formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-(Oxolan-2-YL)nonan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nonanoic acid or nonanal.

    Reduction: Nonane or other reduced alcohols.

    Substitution: Various substituted nonanols depending on the reagent used.

Scientific Research Applications

9-(Oxolan-2-YL)nonan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 9-(Oxolan-2-YL)nonan-1-OL involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can lead to antimicrobial effects by disrupting the integrity of microbial cell membranes. Additionally, the compound can act as a precursor to other bioactive molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Nonan-1-ol: A primary alcohol with similar chain length but without the oxolane ring.

    Oxolane: A five-membered ring compound without the long alkyl chain.

    9-(Oxiran-2-yl)nonan-1-ol: A similar compound with an oxirane ring instead of an oxolane ring.

Uniqueness

9-(Oxolan-2-YL)nonan-1-OL is unique due to the presence of both a long alkyl chain and an oxolane ring. This combination imparts distinct chemical and physical properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

CAS No.

61582-40-9

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

9-(oxolan-2-yl)nonan-1-ol

InChI

InChI=1S/C13H26O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13/h13-14H,1-12H2

InChI Key

AXDIPJXQOYUEQF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCCCCCCCO

Origin of Product

United States

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